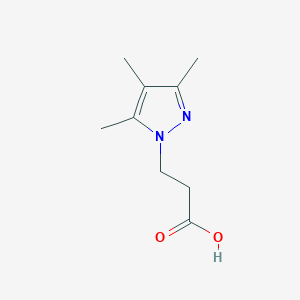

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid

Description

Historical Context of Pyrazole Derivatives in Organic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans. Knorr's initial investigation aimed at synthesizing quinoline derivatives with antipyretic activity, but serendipitously led to the discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This groundbreaking discovery stimulated extensive interest in pyrazole chemistry and established the foundation for systematic investigation of this heterocyclic system.

The methodological framework for pyrazole synthesis was formally established through Knorr's development of the cyclocondensation reaction between 1,3-diketones and hydrazine derivatives. This synthetic approach, now recognized as the Knorr pyrazole synthesis, utilizes catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds into pyrazoles through a well-defined mechanism involving sequential imine formation and cyclization. The reaction proceeds through initial deprotonation of the dicarbonyl compound by the acid catalyst, followed by nucleophilic attack of hydrazine to produce an imine intermediate. Subsequently, the second nitrogen atom of hydrazine attacks the second carbonyl group, forming a second imine that undergoes deprotonation to regenerate the catalyst and yield the final pyrazole product.

The discovery of naturally occurring pyrazoles marked a significant milestone in the field's development. In 1954, Japanese researchers Kosuge and Okeda isolated 3-n-nonylpyrazole from Houttuynia Cordata, a plant species belonging to the Piperaceae family native to tropical Asia. This finding challenged the prevailing assumption that pyrazoles could not be obtained from natural sources and demonstrated antimicrobial activity. The identification of levo-β-(1-pyrazolyl)alanine from watermelon seeds (Citrullus vulgaris) further confirmed the natural occurrence of pyrazole derivatives. The first natural pyrazole, 1-pyrazolyl-alanine, was formally isolated from watermelon seeds in 1959, establishing pyrazole as a legitimate natural product class.

Contemporary pyrazole synthesis has evolved beyond classical Knorr methodology to encompass diverse synthetic strategies. Modern approaches include 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, reactions of α,β-unsaturated aldehydes and ketones with hydrazines, and advanced metal-catalyzed transformations. These methodological advances have enabled the preparation of highly substituted pyrazole derivatives with precise control over regiochemistry and substitution patterns.

Significance of Trimethylpyrazole Substituents in Molecular Design

The incorporation of three methyl substituents at the 3, 4, and 5 positions of the pyrazole ring in this compound represents a sophisticated approach to molecular design that addresses multiple structural and functional considerations. Crystallographic analysis of 1,3,5-trimethyl-1H-pyrazole reveals that this substitution pattern results in a strictly planar molecular scaffold with all non-hydrogen atoms occupying a crystallographic mirror plane in space group Pnma. This unique structural arrangement has been recognized as particularly favorable for space-filling efficiency according to Kitaigorodskii's packing principle, demonstrating the inherent stability and predictable behavior of trimethylpyrazole systems.

The symmetrical trimethyl substitution pattern provides significant advantages in terms of molecular recognition and binding interactions. The methyl groups at positions 3 and 5 create a sterically balanced environment around the pyrazole nitrogen atoms, while the methyl substituent at position 4 contributes to the overall electronic properties of the heterocyclic system. This arrangement results in a molecular architecture that exhibits enhanced hydrophobic character while maintaining the essential hydrogen-bonding capabilities of the pyrazole core.

Computational chemistry data for related trimethylpyrazole derivatives indicates optimized molecular properties that contribute to their utility in various applications. The topological polar surface area of trimethylpyrazole compounds typically measures approximately 55.12 square angstroms, while their logarithmic partition coefficient values range around 1.28, indicating balanced lipophilic and hydrophilic character. These properties suggest favorable absorption, distribution, metabolism, and excretion characteristics that are essential for bioactive compound development.

The structural data for this compound reveals important molecular parameters that influence its chemical behavior:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ | Defines elemental composition |

| Molecular Weight | 182.22 g/mol | Determines molecular size constraints |

| Topological Polar Surface Area | 55.12 Ų | Influences membrane permeability |

| Logarithmic Partition Coefficient | 1.28 | Indicates lipophilicity balance |

| Hydrogen Bond Acceptors | 3 | Affects binding interactions |

| Hydrogen Bond Donors | 1 | Influences molecular recognition |

| Rotatable Bonds | 3 | Determines conformational flexibility |

The propanoic acid substituent attached to the nitrogen atom at position 1 of the trimethylpyrazole core introduces additional functional capabilities to the molecular design. This carboxylic acid functionality provides both hydrogen-bonding potential and ionic character under physiological conditions, significantly expanding the compound's interaction profile with biological systems and synthetic targets. The three-carbon linker between the pyrazole ring and the carboxylic acid group offers optimal spatial positioning for molecular recognition while maintaining sufficient conformational flexibility.

Advanced synthetic methodologies have been developed specifically for accessing trimethylpyrazole derivatives with high efficiency and selectivity. Silver-catalyzed synthesis protocols have demonstrated the ability to produce 5-aryl-3-trifluoromethyl pyrazoles using N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate as precursors, achieving moderate to excellent yields through consecutive nucleophilic addition, intramolecular cyclization, elimination, and -hydrogen shift processes. These synthetic advances enable precise control over substitution patterns and functional group incorporation in trimethylpyrazole systems.

Properties

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-7(2)10-11(8(6)3)5-4-9(12)13/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIVFNLMLRHHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360266 | |

| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890593-69-8 | |

| Record name | 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 3,4,5-trimethylpyrazole with a suitable propanoic acid derivative. One common method is the alkylation of 3,4,5-trimethylpyrazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohol derivatives

Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities. 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid has been studied for its potential anti-inflammatory and analgesic properties. Its structural similarity to known pharmacophores suggests it could interact with various biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Agricultural Applications

Herbicide Development

The compound's unique chemical structure allows it to be explored as a potential herbicide. Research has indicated that pyrazole derivatives can inhibit specific enzymes involved in plant growth. This property makes them suitable candidates for developing selective herbicides that target unwanted vegetation without harming crops.

Case Study: Herbicidal Efficacy

Field trials have demonstrated that formulations containing this compound effectively reduce weed populations while promoting crop yield. These studies highlight its potential as an environmentally friendly alternative to traditional herbicides .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its ability to form stable bonds with various substrates makes it valuable in creating materials with enhanced mechanical properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. These polymers have potential applications in coatings and composites used in construction and automotive industries .

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid

- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid

Comparison:

- This compound has three methyl groups on the pyrazole ring, which can influence its reactivity and interactions compared to other derivatives.

- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid has two methyl groups, which may result in different steric and electronic properties.

- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid has only one methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

Biological Activity

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has attracted attention in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₄N₂O₂

- CAS Number : 890593-69-8

- Molecular Weight : 170.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of trimethylpyrazole with appropriate acylating agents. Various methods have been reported in the literature, focusing on optimizing yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. Studies indicate that this compound shows potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has been shown to induce apoptosis in cancer cell lines such as HeLa and A375. The compound's ability to inhibit cell proliferation may be linked to its interference with cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Cell Signaling Modulation : It may modulate signaling pathways associated with inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have been published regarding the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study 2 | Showed significant reduction in IL-6 levels in LPS-stimulated macrophages at concentrations above 10 µM. |

| Study 3 | Induced apoptosis in HeLa cells with an IC50 value of 15 µM after 24 hours of treatment. |

Q & A

Q. What are the recommended methodologies for synthesizing 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid, and how can purity be validated?

Synthesis typically involves regioselective condensation or aza-Michael reactions to form the pyrazole ring, followed by functionalization of the propanoic acid moiety. Key steps include:

- Condensation : Reacting pyrazole precursors (e.g., 3,4,5-trimethylpyrazole) with halogenated propanoic acid derivatives under basic conditions .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol.

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) and confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6 solvent) and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention. Store in airtight containers away from ignition sources .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated organic waste containers .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Stability Studies : Incubate solutions in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) and LC-MS .

- Key Findings : Propanoic acid derivatives are stable at neutral pH but degrade under strongly acidic/basic conditions via hydrolysis of the pyrazole ring .

Advanced Research Questions

Q. How do conflicting reports on the metabolic fate of pyrazole-propanoic acid derivatives inform experimental design?

- Contradictory Evidence : Some studies propose β-oxidation of 3-(3′,4′-dihydroxyphenyl)propanoic acid to yield 3,4-dihydroxybenzoic acid, while others suggest α-oxidation or demethylation pathways .

- Resolution Strategies : Use isotopic labeling (e.g., <sup>13</sup>C-propanoic acid) with LC-MS/MS to track metabolites in in vitro colonic fermentation models. Compare results across human and rodent microbiota to identify species-specific pathways .

Q. What mechanistic insights explain the anti-inflammatory activity of structurally related propanoic acid derivatives?

Q. How can synthetic routes be optimized to enhance yield and regioselectivity for the pyrazole ring?

- Catalytic Optimization : Replace traditional bases (e.g., K2CO3) with organocatalysts like DMAP to reduce side reactions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. toluene; DMSO improves regioselectivity by stabilizing transition states .

- Yield Analysis : Use design-of-experiment (DoE) software to model reaction parameters (temperature, molar ratios) .

Q. What analytical techniques resolve structural ambiguities in substituted pyrazole-propanoic acid derivatives?

- X-ray Crystallography : Resolve tautomerism in the pyrazole ring (e.g., 1H vs. 2H tautomers) .

- 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and confirm substituent positions .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm<sup>−1</sup>) and pyrazole C=N stretches (~1600 cm<sup>−1</sup>) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar compounds?

- Case Study : 3-(3′,4′-Dihydroxyphenyl)propanoic acid shows anti-proliferative effects in colon cancer cells in some studies but not others .

- Root Causes : Differences in cell lines (HT-29 vs. Caco-2), assay durations (24 vs. 72 hours), or metabolite stability in culture media.

- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., 5-fluorouracil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.